molecular formula C19H25N7O B13363415 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B13363415
M. Wt: 367.4 g/mol
InChI Key: HXBBZKVBOZXDGJ-AWEZNQCLSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both benzimidazole and tetraazole moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced tetraazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C19H25N7O/c1-14(18-22-15-7-3-4-8-16(15)23-18)21-17(27)11-19(9-5-2-6-10-19)12-26-13-20-24-25-26/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,21,27)(H,22,23)/t14-/m0/s1

InChI Key

HXBBZKVBOZXDGJ-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CC3(CCCCC3)CN4C=NN=N4

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

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